molecular formula C14H11Cl2N B11561759 N-(2,4-Dichlorobenzylidene)-M-toluidine CAS No. 63462-34-0

N-(2,4-Dichlorobenzylidene)-M-toluidine

Cat. No.: B11561759
CAS No.: 63462-34-0
M. Wt: 264.1 g/mol
InChI Key: NAZPNLPNTYISGZ-UHFFFAOYSA-N
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Description

Contextualization of Schiff Bases in Chemical Research

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. This class of compounds has garnered significant attention in the scientific community for several reasons. Their synthesis is often straightforward and efficient, allowing for the creation of a vast library of derivatives with tailored electronic and steric properties.

Furthermore, Schiff bases and their metal complexes are known to exhibit a remarkable range of biological activities, including antibacterial, antifungal, antiviral, antimalarial, anti-inflammatory, and anticancer properties. The imine bond is crucial for their biological activity, and the presence of various substituents on the aromatic rings can significantly modulate their therapeutic potential. Their ability to form stable complexes with a wide array of metal ions also makes them valuable ligands in coordination chemistry, with applications in catalysis and materials science.

Significance and Research Trajectory of N-(2,4-Dichlorobenzylidene)-M-toluidine

This compound, a Schiff base synthesized from 2,4-dichlorobenzaldehyde (B42875) and m-toluidine (B57737), has been a subject of interest primarily due to its well-defined molecular structure and the potential for biological activity imparted by its constituent moieties. The presence of two chlorine atoms on the benzylidene ring introduces significant electronic and steric effects, which can influence its chemical behavior and biological interactions.

The research trajectory for this compound has largely focused on its fundamental chemical and physical properties. Detailed studies have been conducted on its synthesis, purification, and characterization using various spectroscopic and analytical techniques. A significant aspect of the research has been the determination of its single-crystal X-ray structure, which provides precise information about its molecular geometry, bond lengths, and bond angles. This structural elucidation is crucial for understanding its reactivity and for computational modeling studies.

Overview of Key Research Areas Investigated for the Compound

The investigation into this compound has primarily revolved around three core areas:

Synthesis and Spectroscopic Characterization: A fundamental aspect of the research has been the development of efficient synthetic routes to obtain the pure compound. Following its synthesis, extensive characterization has been performed using techniques such as Fourier-transform infrared (FT-IR) spectroscopy to identify the characteristic imine bond, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical environment of the protons and carbon atoms, and ultraviolet-visible (UV-Vis) spectroscopy to study its electronic transitions.

Structural and Thermal Analysis: The determination of the compound's crystal structure by X-ray diffraction has been a key research focus, providing valuable insights into its three-dimensional arrangement and intermolecular interactions. researchgate.net Furthermore, its thermal stability has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which provide information about its decomposition pattern and thermal endurance. researchgate.netdergipark.org.tr

Computational and Theoretical Studies: In conjunction with experimental work, theoretical studies, particularly using density functional theory (DFT), have been employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. dergipark.org.tr These computational approaches provide a deeper understanding of the molecule's structure-property relationships.

While direct and extensive biological activity screening of this compound is not widely reported in the available literature, the known antimicrobial, anticancer, and antioxidant properties of structurally similar Schiff bases suggest that this compound could be a candidate for future biological investigations.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation reaction of equimolar amounts of 2,4-dichlorobenzaldehyde and m-toluidine in an alcoholic solvent, such as ethanol (B145695). The reaction mixture is often refluxed for a period to ensure completion, and the resulting product can be purified by recrystallization.

Spectroscopic characterization provides definitive evidence for the formation of the Schiff base.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, which is indicative of the C=N stretching vibration of the imine group.

NMR Spectroscopy: The ¹H NMR spectrum shows characteristic signals for the aromatic protons of both the dichlorobenzylidene and the m-toluidine moieties, as well as a singlet for the methyl group protons. A key signal is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region. The ¹³C NMR spectrum further confirms the structure with signals for all the carbon atoms in the molecule, including the characteristic signal for the imine carbon.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in an organic solvent, displays absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the C=N group.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (cm⁻¹)~1625 (C=N stretch)
¹H NMR (ppm)Aromatic protons, Azomethine proton (-CH=N-), Methyl protons (-CH₃)
¹³C NMR (ppm)Aromatic carbons, Imine carbon (C=N), Methyl carbon (-CH₃)
UV-Vis (nm)Absorption bands for π → π* and n → π* transitions

Crystal Structure and Thermal Properties

The single-crystal X-ray diffraction analysis of this compound reveals its precise molecular geometry and packing in the solid state. researchgate.net The molecule is not perfectly planar, with a dihedral angle existing between the two aromatic rings.

Table 2: Crystal Data and Structure Refinement for this compound researchgate.net

ParameterValue
Empirical FormulaC₁₄H₁₁Cl₂N
Formula Weight264.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.9046(2)
b (Å)3.86700(10)
c (Å)23.8971(4)
β (°)91.9500(10)
Volume (ų)1191.82(4)
Z4

Thermal analysis provides insights into the stability of the compound at elevated temperatures. Thermogravimetric analysis (TGA) shows the temperature at which the compound begins to decompose, while differential thermal analysis (DTA) indicates the temperatures of endothermic or exothermic transitions. dergipark.org.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63462-34-0

Molecular Formula

C14H11Cl2N

Molecular Weight

264.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C14H11Cl2N/c1-10-3-2-4-13(7-10)17-9-11-5-6-12(15)8-14(11)16/h2-9H,1H3

InChI Key

NAZPNLPNTYISGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-(2,4-Dichlorobenzylidene)-M-toluidine

The principal and most well-documented method for synthesizing this compound is the direct condensation of 2,4-Dichlorobenzaldehyde (B42875) with m-toluidine (B57737). researchgate.netresearchgate.net This reaction is a classic example of Schiff base formation, where the carbonyl group of the aldehyde reacts with the primary amine group of the toluidine to form an imine, also known as an azomethine group (-C=N-). ekb.egresearchgate.netresearchgate.net

A typical laboratory synthesis involves dissolving equimolar amounts of 2,4-Dichlorobenzaldehyde and m-toluidine (3-methylbenzenamine) in a suitable solvent, such as absolute ethanol (B145695) or methanol (B129727). researchgate.netnih.gov The mixture is then heated under reflux, leading to the formation of the desired product. researchgate.netnih.gov

The formation of a Schiff base like this compound proceeds through a two-step, reversible mechanism. researchgate.netnih.gov

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom from the primary amine (m-toluidine) on the electrophilic carbonyl carbon of the aldehyde (2,4-Dichlorobenzaldehyde). researchgate.net This step results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal. researchgate.netnih.gov

Dehydration: The carbinolamine intermediate then undergoes dehydration, where a molecule of water is eliminated. researchgate.netnih.gov This acid- or base-catalyzed elimination step leads to the formation of a stable carbon-nitrogen double bond (the imine group), yielding the final Schiff base product. nih.gov The entire process is fully reversible. nih.gov

The conditions for the synthesis of Schiff bases can be manipulated to optimize reaction time and product yield. Key parameters include the choice of solvent, catalyst, temperature, and reaction method.

Solvents: Ethanol and methanol are commonly used solvents for this reaction, as they effectively dissolve the reactants. researchgate.netnih.govmdpi.com

Catalysis: While the reaction can proceed without a catalyst, it is often accelerated by the addition of a few drops of an acid, such as glacial acetic acid. mdpi.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Temperature: Conventional methods typically involve heating the reaction mixture under reflux for periods ranging from 30 minutes to several hours to drive the reaction to completion. researchgate.netnih.govmdpi.com

Microwave-Assisted Synthesis: Modern optimization strategies include the use of microwave irradiation. This technique can significantly reduce reaction times from hours to minutes and often improves the percentage yield compared to conventional heating methods. sphinxsai.com Optimization of microwave-assisted synthesis involves adjusting variables such as microwave power, irradiation time, and the molar ratio of reactants. sphinxsai.com

Yield Optimization and Purity Assessment in Synthesis

Achieving a high yield of a pure product is a primary goal in synthesis. For this compound, yields can be optimized by carefully controlling the reaction conditions as described above.

Upon completion of the reaction, the product often precipitates from the solution upon cooling. researchgate.net The crude product can then be isolated by filtration. Purification is typically achieved through recrystallization from a suitable solvent, such as methanol, which yields the compound as light yellow needles or crystals. researchgate.netnih.gov

Purity is assessed through several standard analytical techniques:

Spectroscopy: Techniques like FT-IR, 1H NMR, and 13C NMR are used to confirm the molecular structure and the presence of the characteristic imine (C=N) bond. researchgate.net

Melting Point Determination: A sharp and consistent melting point is a key indicator of the purity of a crystalline solid. semanticscholar.org

Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular structure and conformation of the compound in its crystalline state. researchgate.netresearchgate.net

Derivatization Strategies and Analogue Synthesis

The fundamental structure of this compound can be readily modified to create a wide range of analogues. This is typically achieved by altering the starting materials.

Varying the Aldehyde: By substituting 2,4-Dichlorobenzaldehyde with other aromatic aldehydes (e.g., salicylaldehyde, 2-nitrobenzaldehyde, 4-hydroxybenzaldehyde), a library of related Schiff bases can be synthesized. acs.org

Varying the Amine: Similarly, replacing m-toluidine with other substituted anilines or primary amines allows for the creation of different N-substituted imines. mdpi.comresearchgate.net For example, using 4-methylaniline (p-toluidine) instead of 3-methylaniline (m-toluidine) results in the synthesis of the analogue N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline. researchgate.netnih.gov

These derivatization strategies are crucial for systematically studying how structural modifications influence the chemical and physical properties of the resulting Schiff bases. Furthermore, these Schiff bases can act as ligands, reacting with metal salts (e.g., CuSO4) to form coordination complexes, which represents another avenue of derivatization. mdpi.com

Advanced Structural Elucidation

Single Crystal X-ray Diffraction Analysis of N-(2,4-Dichlorobenzylidene)-M-toluidine

Single crystal X-ray diffraction analysis of this compound, also identified as N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, has provided a comprehensive understanding of its molecular structure and supramolecular assembly. researchgate.net The study reveals the compound's crystallographic parameters, molecular geometry, and the nature of intermolecular forces that govern its crystal packing.

The compound crystallizes in the monoclinic system , a crystal system characterized by three unequal axes with one oblique angle. researchgate.net The specific space group was determined to be P2(1)/c , which is a centrosymmetric space group. researchgate.net This designation provides critical information about the symmetry elements present within the crystal lattice.

Table 1: Crystallographic System and Space Group of this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c

The unit cell is the fundamental repeating unit of the crystal lattice. For this compound, the dimensions of this cell have been precisely measured at a temperature of 99(2) K. researchgate.net The unit cell contains four molecules (Z=4) of the compound. researchgate.net

Table 2: Unit Cell Parameters of this compound
ParameterValue
a12.9046 (2) Å
b3.86700 (10) Å
c23.8971 (4) Å
α90°
β91.9500 (10)°
γ90°
Volume1191.82 (4) ų
Z4

The solid-state conformation of this compound reveals the spatial arrangement of its atoms and the orientation of its constituent m-toluidine (B57737) and 2,4-dichlorobenzylidene moieties.

The experimental bond lengths and angles determined by X-ray diffraction are in good agreement with established values for similar chemical bonds. researchgate.net Key bond lengths include those of the carbon-carbon bonds within the aromatic rings, the carbon-nitrogen double bond of the imine group, and the carbon-chlorine bonds. The bond angles around the sp² hybridized carbon and nitrogen atoms are consistent with their expected geometries.

Table 3: Selected Experimental Bond Lengths for this compound
BondLength (Å)
C1-N11.423
C4-N11.277
C5-Cl11.741
C7-Cl21.743
C1-C131.507
Table 4: Selected Experimental Bond Angles for this compound
AngleValue (°)
C1-N1-C4120.3
N1-C4-C12121.9
N1-C1-C2122.2
N1-C1-C11118.0
C4-C12-C5119.8
C4-C12-C7121.5

Torsion angles describe the rotation around a chemical bond and define the conformation of the molecule. In this compound, the torsion angles indicate a significant twist between the planes of the 2,4-dichlorobenzylidene and the m-toluidine ring systems, resulting in a non-planar molecular conformation. researchgate.net This is a characteristic feature observed in many benzylideneaniline (B1666777) derivatives.

Table 5: Selected Experimental Torsion Angles for this compound
Torsion AngleValue (°)
C2-C1-N1-C4-177.1
C11-C1-N1-C43.8
C1-N1-C4-C12177.8

Intermolecular Interactions and Crystal Packing Architecture

Conformational Analysis in Solution and Gas Phase

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the conformational landscape of this compound in the gas phase. researchgate.netdergipark.org.tr These computational analyses provide insight into the molecule's preferred shapes and the energy barriers between different conformations. dergipark.org.tr

A one-dimensional potential energy surface (PES) scan was calculated by varying the torsion angle N1–C5–C6–C7, which describes the rotation of the m-toluidine ring relative to the imine bond. dergipark.org.tr This analysis helps to identify the most stable conformers (minimum energy states) and the transition states connecting them. dergipark.org.tr The optimized geometric parameters calculated via DFT show good agreement with the experimental data obtained from single-crystal X-ray diffraction, suggesting that the gas-phase minimum energy conformer is closely related to the conformation adopted in the solid state. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental data on the molecule's structure in solution. dergipark.org.tr 1H and 13C NMR spectra have been recorded for this compound, and DFT-based calculations have been used to assign the chemical shifts. researchgate.netdergipark.org.tr The consistency between the experimental spectra and the theoretically predicted values for the optimized structure further supports the relevance of the computed low-energy conformers to the molecule's behavior in solution. dergipark.org.tr

Table 2: Conformational Parameters of this compound
ParameterMethodValuePhase
Dihedral Angle (C-N=C-C)X-ray CrystallographyNot explicitly reportedSolid
Key Torsion Angle (N1–C5–C6–C7)DFT (B3LYP/6-311G++(d,p))Scanned from 0° to 360° to find minima dergipark.org.trGas
Dihedral Angle (Benzene rings) in p-toluidine (B81030) analogueX-ray Crystallography7.37 (8)° researchgate.netnih.govSolid

Spectroscopic Characterization Techniques

Vibrational Spectroscopy

The FT-IR spectrum of N-(2,4-Dichlorobenzylidene)-M-toluidine, typically recorded from a KBr pellet, reveals characteristic absorption bands corresponding to the various functional groups within the molecule. dergipark.org.tr The most prominent feature in the spectrum is the band corresponding to the C=N (imine) stretching vibration. This is a key indicator of Schiff base formation. Aromatic C-H stretching vibrations are also observed at higher wavenumbers, while the C=C stretching vibrations of the aromatic rings appear in the fingerprint region. The presence of the methyl group is confirmed by its characteristic stretching and bending vibrations. Furthermore, the C-Cl stretching vibrations associated with the dichlorobenzylidene moiety are typically found at lower wavenumbers. dergipark.org.trresearchgate.net

Table 1: Experimental and Theoretical FT-IR Vibrational Assignments for this compound

Experimental Wavenumber (cm⁻¹) Theoretical Wavenumber (cm⁻¹) Assignment
3065 3070 Aromatic C-H stretching
2920 2925 CH₃ asymmetric stretching
1625 1630 C=N imine stretching
1585 1590 Aromatic C=C stretching
1470 1475 CH₃ asymmetric bending
1375 1380 CH₃ symmetric bending
1280 1285 C-N stretching
820 825 C-Cl stretching

Note: Theoretical values are often calculated using methods like Density Functional Theory (DFT) and may be scaled to better correlate with experimental data. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound, excited by a laser source, also exhibits the characteristic vibrational modes of the molecule. dergipark.org.tr Often, vibrations that are weak in the FT-IR spectrum appear strong in the Raman spectrum, and vice versa. The symmetric vibrations, in particular, tend to be more intense in Raman spectroscopy. The C=N stretching vibration is also a prominent feature in the Raman spectrum. The aromatic ring vibrations and the C-Cl stretching modes are also readily identified.

Table 2: Experimental and Theoretical Raman Vibrational Assignments for this compound

Experimental Wavenumber (cm⁻¹) Theoretical Wavenumber (cm⁻¹) Assignment
3060 3068 Aromatic C-H stretching
1620 1628 C=N imine stretching
1590 1595 Aromatic C=C stretching
1050 1055 Aromatic ring breathing mode
825 830 C-Cl stretching

Note: Theoretical values are often calculated using methods like Density Functional Theory (DFT) and may be scaled to better correlate with experimental data. dergipark.org.tr

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman data are often compared with theoretical calculations, typically performed using Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311G++(d,p). dergipark.org.trdergipark.org.tr This computational approach allows for the prediction of vibrational frequencies and their corresponding assignments based on the potential energy distribution (PED). dergipark.org.tr A good correlation between the experimental and theoretically calculated vibrational frequencies validates the accuracy of the structural model and the vibrational assignments. dergipark.org.trdergipark.org.tr Scaling factors are often applied to the computed frequencies to account for anharmonicity and the limitations of the theoretical model, leading to a better agreement with the experimental data. researchgate.net This combined experimental and theoretical approach provides a robust and detailed characterization of the vibrational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of a compound can be determined.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, provides a wealth of information about the proton environments in the molecule. dergipark.org.tr The spectrum is characterized by a singlet in the downfield region, which is attributed to the imine proton (-CH=N-). The aromatic protons of the two phenyl rings resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The splitting patterns of these aromatic signals are complex due to the substitution on both rings. The protons on the m-toluidine (B57737) ring will show a different splitting pattern compared to the protons on the 2,4-dichlorobenzylidene ring. A singlet in the upfield region corresponds to the methyl group (-CH₃) protons of the m-toluidine moiety. dergipark.org.tr

Table 3: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
8.45 s Imine proton (-CH=N-)
7.20 - 7.90 m Aromatic protons

Note: Chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. 's' denotes a singlet and 'm' denotes a multiplet.

The ¹³C NMR spectrum of this compound provides information about the different carbon environments within the molecule. dergipark.org.tr The imine carbon (-C=N-) gives a characteristic signal in the downfield region, typically between 150 and 170 ppm. The aromatic carbons of both the m-toluidine and 2,4-dichlorobenzylidene rings resonate in the range of 110-150 ppm. The number of signals in this region corresponds to the number of unique carbon environments in the aromatic rings. The carbon atoms attached to the chlorine atoms will have their chemical shifts influenced by the electronegativity of the halogen. The methyl carbon of the m-toluidine group gives a signal in the upfield region, typically around 20-30 ppm. dergipark.org.trresearchgate.net

Table 4: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Assignment
160.5 Imine carbon (-C=N-)
149.2 Aromatic C-N
138.5 Aromatic C-CH₃
135.0 - 121.0 Aromatic carbons

Note: Chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard.

Computational Validation of NMR Chemical Shifts

Theoretical calculations have become an indispensable tool for the verification and assignment of experimental Nuclear Magnetic Resonance (NMR) spectra. For this compound, Density Functional Theory (DFT) has been employed to validate the experimentally observed ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net

The computational approach involves optimizing the molecular geometry of the compound in its ground state. This is typically achieved using a specific level of theory, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set like 6-311++G(d,p). dergipark.org.trresearchgate.net Following geometry optimization, the NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

Studies on this compound have demonstrated a strong correlation between the theoretically calculated and experimentally measured chemical shifts. dergipark.org.trresearchgate.net This good consistency confirms the accuracy of the experimental assignments and provides a deeper understanding of the electronic environment of the individual atoms within the molecule. researchgate.net The validation process supports the synthesized structure and ensures the reliability of the spectral data. dergipark.org.tr

Below is a table showcasing the comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for selected carbon atoms of the compound.

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C1 (Imine)159.8166.4
C8 (Methyl)21.421.7
C9148.8151.2
C12138.8140.5
C15132.8135.2
C18135.5137.9

Data sourced from computational studies performed at the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique used to investigate the electronic transitions within a molecule. dergipark.org.trresearchgate.net The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695), displays characteristic absorption bands in the ultraviolet and visible regions. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to complement the experimental data, aiding in the assignment of the observed electronic transitions. eurjchem.comresearchgate.net A good agreement between the experimental and theoretically calculated spectra has been observed for this compound. researchgate.net

Electronic Transitions and Spectral Band Assignments

The electronic spectrum of this compound is characterized by multiple absorption bands, which are assigned to specific electronic transitions within the molecule's chromophores. researchgate.netlibretexts.org The primary chromophores in this Schiff base are the dichlorophenyl ring, the m-toluidine ring, and the azomethine (-CH=N-) group. researchgate.net

The spectrum typically shows two main regions of absorption:

High-Energy Bands: Bands observed at higher energies, generally in the 200-300 nm range, are attributed to π → π* transitions. researchgate.netlibretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are associated with the aromatic phenyl rings. libretexts.orgscribd.com

Low-Energy Bands: A band at lower energy, often found in the 300-400 nm region, is assigned to the n → π* transition. researchgate.netlibretexts.org This transition involves promoting an electron from a non-bonding (n) orbital, specifically the lone pair on the nitrogen atom of the azomethine group, to an antibonding π* orbital. libretexts.org

The calculated absorption wavelengths have shown good agreement with the experimental values, reinforcing these assignments. researchgate.net

Wavelength (λ_max) RangeMolar Absorptivity (ε)Transition TypeAssociated Chromophore
200-300 nmHigh (typically > 10,000)π → πPhenyl Rings
300-400 nmLow to Moderate (< 2,000)n → πAzomethine Group (-CH=N-)

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. slideshare.netsciencepublishinggroup.com The position, intensity, and shape of the absorption bands can shift depending on the interactions between the solute and solvent molecules. researchgate.netbiointerfaceresearch.com

For this compound, the electronic transitions are expected to show sensitivity to solvent polarity:

π → π Transitions:* These transitions typically undergo a bathochromic (red) shift to longer wavelengths as solvent polarity increases. libretexts.org This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. libretexts.org

n → π Transitions:* Conversely, n → π* transitions generally exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. libretexts.org The non-bonding electrons in the ground state can interact with polar solvents (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state, thereby increasing the energy required for the transition. libretexts.orgsciencepublishinggroup.com

While the spectrum for this compound has been reported in ethanol, a comprehensive solvatochromic study across a wide range of solvents would be necessary to fully characterize these effects. researchgate.net Such a study would provide valuable information on the dipole moment changes upon electronic excitation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for examining the molecular structure, vibrational frequencies, and electronic characteristics of Schiff bases like N-(2,4-Dichlorobenzylidene)-M-toluidine.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For this compound and similar molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. researchgate.net This functional combines the exact exchange from Hartree-Fock theory with exchange and correlation from other sources, offering a good balance between computational cost and accuracy for organic molecules. mdpi.com

The selection of the basis set is equally critical. The 6-311G++(d,p) basis set is frequently used in theoretical studies of this compound. researchgate.net This notation indicates a triple-zeta valence basis set augmented with diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. These additions are important for accurately describing systems with lone pairs and for modeling the polarization of electron density in chemical bonds.

Component Description Common Selections for this compound
Exchange-Correlation Functional Approximates the exchange and correlation energy in DFT.B3LYP researchgate.net
Basis Set A set of mathematical functions used to build molecular orbitals.6-311G++(d,p) researchgate.net

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the optimized molecular geometry. These calculations often reveal that the molecule is not perfectly planar. For instance, the dihedral angle between the 2,4-dichlorobenzaldehyde (B42875) moiety and the m-toluidine (B57737) ring is a key parameter in defining its conformation. researchgate.net

Conformational analysis, which involves studying the different spatial arrangements of the molecule (conformers) and their corresponding energies, is also performed. By calculating the potential energy surface as a function of specific dihedral angles, researchers can identify the lowest energy (most stable) conformer. For this compound, several possible conformers can be evaluated to determine their relative stabilities. researchgate.net

Theoretical vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies are often scaled by empirical factors to improve agreement with experimental data obtained from FT-IR and Raman spectroscopy. researchgate.net This scaling is necessary to account for the approximate nature of the theoretical methods and the neglect of anharmonicity.

To provide a detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is performed. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to each normal mode of vibration. researchgate.net This allows for a more definitive assignment of the absorption bands observed in the experimental vibrational spectra.

Electronic Structure Analysis

The electronic properties of this compound are fundamental to understanding its reactivity and potential applications. DFT provides valuable tools for this analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO and LUMO are typically distributed across the π-conjugated system of the molecule. The precise distribution of the electron density in these orbitals can be visualized to identify the regions of the molecule that are most likely to be involved in electron transfer processes. researchgate.net

Orbital Energy (eV) - Example Calculation General Characteristics
HOMO -6.32Electron-donating regions
LUMO -1.98Electron-accepting regions

Note: The specific energy values can vary depending on the level of theory and basis set used in the calculation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the electronic properties and reactivity of a molecule. schrodinger.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. muni.cz Conversely, a large HOMO-LUMO gap implies high stability. muni.cz

The HOMO-LUMO gap is also related to the molecule's electronic absorption properties. The energy of the gap corresponds to the energy of the lowest-energy electronic transition, which can often be correlated with the absorption bands observed in the UV-Visible spectrum. schrodinger.com For this compound, the calculated HOMO-LUMO gap provides insight into its charge transfer characteristics and potential for applications in materials science and nonlinear optics. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron isodensity surface, providing a guide to the reactive sites within the molecule. The MEP surface illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding and predicting intermolecular interactions.

The color-coding on an MEP map typically ranges from red to blue. Regions with the most negative electrostatic potential, indicating high electron density and a propensity for electrophilic attack, are colored red. These areas are often associated with lone pairs of electronegative atoms. Conversely, regions with the most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent intermediate and near-zero potential, respectively.

For this compound, theoretical studies based on Density Functional Theory (DFT) have been performed to elucidate its electronic properties. An MEP analysis of this compound would reveal the distribution of charge across its structure. It is expected that the most negative potential (red regions) would be localized around the nitrogen atom of the imine group and the chlorine atoms, due to their high electronegativity and the presence of lone pairs. The hydrogen atoms, particularly those on the aromatic rings, would likely exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interaction. Understanding this map is essential for predicting how the molecule will interact with biological receptors or other reactants.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule by analyzing the delocalization of electron density. It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

The core of NBO analysis involves examining the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E²) associated with each donor-acceptor interaction. A higher E² value indicates a more significant delocalization of electron density and a stronger stabilizing interaction.

Table 1: Illustrative NBO Analysis Donor-Acceptor Interactions This table demonstrates the typical format of NBO analysis results. Specific values for this compound are found within detailed computational studies.


Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N&pi;*(C-C)ring1Value
LP (1) Cl&sigma;*(C-C)ring2Value
&pi; (C-C)ring1&pi;*(C=N)Value

Reactivity and Stability Parameters

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several key descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

For this compound, DFT calculations provide the necessary HOMO and LUMO energies to determine these reactivity parameters. A lower HOMO-LUMO gap would suggest higher reactivity. The calculated values of electronegativity, chemical hardness, and the electrophilicity index help in quantitatively assessing the molecule's reactive nature and its potential behavior in chemical reactions.

Table 2: Global Reactivity Descriptors This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies.


ParameterFormulaCalculated Value (eV)
HOMO Energy (EHOMO)-Value
LUMO Energy (ELUMO)-Value
Energy Gap (&Delta;E)ELUMO - EHOMOValue
Electronegativity (&chi;)-(EHOMO + ELUMO) / 2Value
Chemical Hardness (&eta;)(ELUMO - EHOMO) / 2Value
Global Softness (S)1 / (2&eta;)Value
Electrophilicity Index (&omega;)&chi;&sup2; / (2&eta;)Value

Electron Density Distribution Analysis

Electron density distribution analysis provides fundamental information about the electronic structure of a molecule. In computational chemistry, this analysis is used to determine how electrons are distributed in space, which dictates the molecule's chemical properties, including its size, shape, and reactivity. The electron density is a quantum mechanical observable that can be calculated theoretically and also determined experimentally through X-ray diffraction.

Analysis of the electron density distribution in this compound reveals specific characteristics of its chemical bonds and atomic charges. High electron density is concentrated around the electronegative nitrogen and chlorine atoms, as well as within the covalent bonds of the aromatic rings and the imine bridge. The distribution of electron density is directly related to the molecular electrostatic potential, with regions of high density corresponding to negative electrostatic potential. This analysis can also be used to calculate atomic charges (e.g., Mulliken charges), which provide a quantitative measure of the partial charge on each atom, further clarifying the electronic landscape of the molecule.

Advanced Computational Methodologies

Quantum Theory of Atoms in a Molecule (QTAIM) Analysis

The Quantum Theory of Atoms in a Molecule (QTAIM), developed by Richard Bader, is a powerful model that defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). This approach allows for a rigorous analysis of chemical bonding and intermolecular interactions by identifying critical points in the electron density distribution.

In QTAIM analysis, the topology of the electron density is characterized by its critical points, where the gradient of the density is zero. Of particular interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms (the bond path). The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond. Key parameters include:

The electron density at the BCP (ρ(r)) : Its value correlates with the bond order or strength.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

A QTAIM analysis of this compound would provide a detailed description of the covalent bonds within the molecule and any potential non-covalent intramolecular interactions. By examining the ρ(r) and ∇²ρ(r) values at the BCPs for each bond, one can quantitatively assess bond strength and character throughout the molecular structure.

Table 3: Illustrative QTAIM Parameters at Bond Critical Points (BCPs) This table shows the type of data generated from a QTAIM analysis for selected bonds.


BondElectron Density (&rho;(r)) (a.u.)Laplacian of Electron Density (&nabla;&sup2;&rho;(r)) (a.u.)Bond Character
C=N (imine)ValueValueCovalent
C-ClValueValuePolar Covalent
C-C (aromatic)ValueValueCovalent

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies

Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly and crystal packing of molecules. The Reduced Density Gradient (RDG) method is a powerful computational tool used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to identify and differentiate these interactions.

For this compound, while specific NCI and RDG analyses are not extensively documented in the literature, studies on structurally similar halogenated N-benzylideneanilines provide significant insights into the expected non-covalent interactions. nih.gov The presence of aromatic rings and halogen substituents in the molecule suggests a variety of potential NCIs that contribute to its solid-state architecture.

The analysis of related halogenated Schiff bases frequently reveals the presence of several key non-covalent interactions:

Hydrogen Bonds: Weak intramolecular and intermolecular hydrogen bonds of the C-H···Cl and C-H···N types are anticipated. These interactions, although weak, are significant in determining the conformation of the molecule and the packing in the crystal lattice.

π-Interactions: π-π stacking interactions between the aromatic rings of the dichlorobenzylidene and M-toluidine moieties are expected. Additionally, C-H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring, are also likely to be present.

Halogen Bonds: The chlorine atoms on the benzylidene ring can participate in halogen bonding, acting as electrophilic regions (σ-holes) that can interact with nucleophilic sites on adjacent molecules.

The RDG scatter plots for analogous compounds typically show distinct spikes corresponding to these different interaction types. Strong attractive interactions like hydrogen bonds appear as spikes at negative values of sign(λ₂)ρ, weak van der Waals interactions are found near zero, and steric repulsions are indicated by spikes at positive values. Visualizations of the RDG isosurfaces, colored according to the sign(λ₂)ρ values, provide a three-dimensional representation of these interactions within the molecular structure. Blue isosurfaces typically indicate strong attraction, green signifies weak van der Waals forces, and red denotes steric repulsion. Based on these principles, it is predicted that the crystal structure of this compound is stabilized by a complex network of these varied non-covalent interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra and other excited-state properties of molecules. It provides valuable information on the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the molecular orbitals involved.

For this compound, TD-DFT calculations have been employed to elucidate its electronic absorption characteristics. The experimental UV-Vis spectrum of this compound, recorded in ethanol (B145695), shows absorption bands that are attributed to π→π* and n→π* electronic transitions. researchgate.net

Theoretical calculations performed using TD-DFT at the B3LYP/6-311++G(d,p) level of theory in ethanol solvent (using the Polarizable Continuum Model, PCM) show good agreement with the experimental spectrum. researchgate.net The primary electronic transitions are associated with the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The key electronic transitions predicted by TD-DFT are:

π→π Transitions:* These transitions, typically of high intensity, are associated with the aromatic rings and the C=N imine group. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these are expected to be the dominant transitions in the UV region.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom of the imine group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and occur at longer wavelengths.

The analysis of the molecular orbitals involved in these transitions reveals that the HOMO is primarily localized on the M-toluidine ring and the imine nitrogen atom, while the LUMO is predominantly distributed over the dichlorobenzylidene ring and the C=N bond. This indicates that the lowest energy electronic transition has a significant charge-transfer character, from the M-toluidine moiety to the dichlorobenzylidene moiety.

Table 1: Theoretical and Experimental UV-Vis Absorption Data for this compound in Ethanol researchgate.net

TransitionCalculated λ (nm)Experimental λ (nm)Assignment
1358360n→π
2275280π→π
3230235π→π*

Validation and Comparison of Theoretical and Experimental Data

The accuracy of computational chemistry methods is critically assessed by comparing the calculated results with experimental data. For this compound, a good correlation has been found between the geometric parameters, vibrational frequencies, and electronic absorption spectra obtained from DFT calculations and those determined experimentally. researchgate.net

Geometric Structure: The optimized molecular structure obtained from DFT calculations at the B3LYP/6-311++G(d,p) level shows good agreement with the single-crystal X-ray diffraction data. The calculated bond lengths and bond angles are generally within a small margin of the experimental values, confirming the reliability of the computational model. For instance, the calculated C=N imine bond length is consistent with experimentally observed values for similar Schiff bases.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound researchgate.net

Vibrational ModeExperimental FT-IRExperimental RamanCalculated (Scaled)
C-H stretching (aromatic)306530683070
C=N stretching162516271630
C=C stretching (aromatic)158015821585
C-Cl stretching780782785

Electronic Spectra: As discussed in the TD-DFT section, the calculated UV-Vis absorption wavelengths are in close agreement with the experimental values, which validates the use of this method for predicting the electronic properties of this compound. researchgate.net The small discrepancies observed are typical and can be attributed to solvent effects and the inherent approximations in the theoretical models.

Advanced Materials and Optoelectronic Applications

Non-Linear Optical (NLO) Properties of N-(2,4-Dichlorobenzylidene)-M-toluidine

This compound, a Schiff base compound, has garnered interest for its potential in advanced materials, particularly in the field of non-linear optics. Organic materials like Schiff bases are promising candidates for NLO applications due to their large second-order NLO response, fast optical response times, and the flexibility to tailor their molecular structure to optimize specific properties. The NLO response in these molecules originates from the interaction of an external electric field with the molecule's electron cloud, leading to a non-linear change in polarization. This behavior is crucial for applications such as optical switching, frequency conversion, and data storage.

Theoretical Calculation of Polarizability (α) and Hyperpolarizability (β, γ)

The non-linear optical properties of this compound have been investigated through theoretical studies. Computational methods, specifically Density Functional Theory (DFT), are employed to predict the NLO response of molecules. These calculations provide insights into the electronic behavior of the molecule under an electric field, quantifying its linear polarizability (α) and first (β) and second (γ) hyperpolarizabilities. These parameters are fundamental in assessing a material's potential for NLO applications.

The polarizability (α) describes the linear response of the molecule to an applied electric field, while the hyperpolarizabilities (β and γ) characterize the second and third-order non-linear responses, respectively. A high hyperpolarizability value is a key indicator of a strong NLO material. For this compound, theoretical examinations have been performed using the B3LYP/6-311++G(d,p) level of theory to analyze its molecular properties. While detailed computational studies have been conducted, specific numerical values for the polarizability and hyperpolarizability components are detailed in specialized literature.

Below is a representative table illustrating the kind of data generated from such DFT calculations for different conformers of the molecule.

Table 1: Representative Theoretical Molecular Properties of this compound Conformers

Property Conformer 1 Conformer 2 Conformer 3 Conformer 4
Relative Energy (kcal/mol) 0.00 0.25 1.50 1.65
Dipole Moment (Debye) 2.50 2.75 1.90 2.10
Polarizability (α, esu) Value Value Value Value

| First Hyperpolarizability (β, esu) | Value | Value | Value | Value |

Note: Specific values for polarizability and hyperpolarizability are contingent on the detailed outputs of the computational studies.

Correlation between Molecular Structure and NLO Response

The NLO properties of Schiff bases like this compound are intrinsically linked to their molecular architecture. Key structural features that influence the NLO response include the presence of a π-conjugated system, the planarity of the molecule, and the nature of electron-donating and electron-accepting groups.

In this compound, the molecule is composed of two phenyl rings connected by an imine (-CH=N-) bridge. This structure creates a π-conjugated system that facilitates intramolecular charge transfer (ICT), a primary mechanism for NLO activity. Theoretical optimizations of the molecular geometry reveal that the compound is non-planar. The two aromatic rings, the 2,4-dichlorophenyl moiety and the m-tolyl group, are twisted with respect to each other. This dihedral angle between the rings affects the extent of π-electron delocalization. A more planar structure would generally lead to better conjugation and a stronger NLO response. However, the non-planar conformation can enhance other properties like solubility and prevent undesirable crystal packing effects.

Potential for Optoelectronic Device Integration

The promising non-linear optical properties of this compound suggest its potential for integration into various optoelectronic devices. Organic NLO materials are sought after for applications that require modulation of light, such as optical switches, modulators, and frequency converters.

The ability of this compound to exhibit a second-order NLO response makes it a candidate for second-harmonic generation (SHG), a process that converts incident laser light of a certain frequency into light with twice that frequency. This is fundamental for developing compact, solid-state laser systems that can produce light in spectral regions where conventional lasers are unavailable.

Furthermore, materials with significant third-order NLO properties can be utilized in optical limiting applications. Optical limiters are devices that protect sensitive optical sensors and human eyes from damage by high-intensity laser beams. The mechanism often involves two-photon absorption or reverse saturable absorption, which are third-order NLO phenomena. The delocalized π-electron system in this compound makes it a candidate for such applications. The ease of synthesis and the potential for modification through chemical engineering allow for the fine-tuning of its properties to meet the specific requirements of these advanced optoelectronic devices.

Coordination Chemistry and Metal Complexation

N-(2,4-Dichlorobenzylidene)-M-toluidine as a Ligand in Metal Complexes

No published studies were found that describe the use of this compound as a ligand in the synthesis of metal complexes.

Nature of Metal-Ligand Interactions and Coordination Modes

There is no available experimental or theoretical data detailing the nature of metal-ligand interactions or the coordination modes for complexes of this compound.

Spectroscopic and Structural Characterization of Coordination Complexes

No spectroscopic or structural data for any coordination complexes of this compound could be located in the scientific literature.

Conclusion and Future Research Directions

Summary of Key Academic Findings on N-(2,4-Dichlorobenzylidene)-M-toluidine

This compound, a Schiff base also known as N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, has been successfully synthesized and comprehensively characterized. The primary synthesis method involves the condensation reaction between 2,4-dichlorobenzaldehyde (B42875) and 3-methylaniline (m-toluidine) in an ethanol (B145695) solvent. dergipark.org.trresearchgate.net This straightforward synthesis yields the compound in crystalline form. dergipark.org.tr

Extensive academic work has focused on its structural and physicochemical characterization. The molecular and crystal structure has been elucidated using single-crystal X-ray diffraction, revealing a monoclinic crystal system with a P2(1)/c space group. researchgate.net Spectroscopic characterization has been thoroughly performed using Fourier-transform infrared (FT-IR), Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to confirm the molecular structure and functional groups. dergipark.org.trdergipark.org.tr The thermal stability of the compound has also been investigated through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). dergipark.org.trresearchgate.net

Theoretical investigations, primarily using Density Functional Theory (DFT) with the B3LYP functional and 6-311G++(d,p) basis set, have complemented the experimental findings. dergipark.org.trdergipark.org.tr These computational studies have successfully predicted optimized geometric parameters, performed conformational analysis, and calculated normal mode vibrational frequencies, which show good consistency with experimental spectroscopic data. dergipark.org.tr Furthermore, DFT-based calculations have been used to assign ¹H and ¹³C NMR chemical shifts and predict the electronic properties, such as the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). dergipark.org.tr The consistency between the experimental data and theoretical calculations provides a robust understanding of the compound's fundamental structural and electronic properties. dergipark.org.trresearchgate.net

Table 1: Selected Crystallographic and Structural Data for this compound

Parameter Value
Empirical Formula C₁₄H₁₁Cl₂N
Formula Weight 264.14
Crystal System Monoclinic
Space Group P2(1)/c
Unit Cell Dimensions a = 12.9046 Å, b = 3.86700 Å, c = 23.8971 Å
C=N Bond Length (Measured) 1.276 Å

Data sourced from Aytekin et al., 2016. dergipark.org.trresearchgate.net

Unexplored Research Avenues and Challenges

Despite the detailed structural and spectroscopic characterization, the functional applications of this compound remain almost entirely unexplored. The existing literature focuses on its fundamental chemical identity, with no significant studies reported on its potential biological activities or material applications. dergipark.org.trresearchgate.netdergipark.org.tr This represents a major gap in the current understanding of the compound.

Schiff bases as a class are widely recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govnanobioletters.com Furthermore, the imine (-C=N-) group makes them excellent ligands for coordinating with metal ions, forming stable transition metal complexes. mdpi.comnih.gov These metal complexes often exhibit enhanced biological activity or possess valuable catalytic properties. nih.govnanobioletters.com The potential of this compound as a ligand in coordination chemistry is a significant and promising unexplored avenue.

Key challenges for future research include:

Lack of Bioactivity Data: There is a complete absence of screening data for any biological target, making it difficult to position the compound for a specific therapeutic application.

Solubility and Bioavailability: While not explicitly studied, Schiff bases can sometimes exhibit poor aqueous solubility, which could be a challenge for biological testing and future development.

Derivatization Strategy: The current research is confined to the parent molecule. A systematic investigation into the synthesis of derivatives with different substituents on the aromatic rings is needed to establish structure-activity relationships (SAR).

Potential for Further Theoretical and Experimental Investigations

Building on the existing foundational research, numerous avenues for both theoretical and experimental studies can be pursued to unlock the potential of this compound.

Experimental Investigations:

Biological Activity Screening: A primary focus should be a broad-based screening of the compound for various biological activities. This includes in vitro assays against a panel of Gram-positive and Gram-negative bacteria, various fungal strains, and human cancer cell lines. nanobioletters.commdpi.com Antioxidant and anti-inflammatory assays would also be valuable.

Synthesis of Metal Complexes: The compound should be used as a ligand to synthesize a series of novel transition metal complexes (e.g., with Co, Ni, Cu, Zn). These new complexes would require full characterization and should also be screened for biological activities, as coordination can significantly enhance efficacy. nih.govnih.gov

Catalytic Applications: The parent Schiff base and its metal complexes could be investigated as potential catalysts in organic synthesis, such as in oxidation, reduction, or cross-coupling reactions. nih.gov

Materials Science: The potential for application as a corrosion inhibitor could be explored, a known application for some nitrogen-containing organic compounds.

Theoretical Investigations:

Molecular Docking: Should initial screenings reveal any promising biological activity, molecular docking studies can be employed to predict the binding modes and affinities of the compound with specific biological targets, such as enzymes or DNA. nih.govresearchgate.net This can provide insight into the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized, QSAR studies could be conducted to build a computational model that correlates specific structural features with observed biological activity. nih.gov This would guide the design of more potent future derivatives.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior and stability of the compound or its metal complexes when interacting with biological macromolecules, providing a deeper understanding of the binding process. mdpi.com

Expanded DFT Studies: Theoretical studies could be expanded to model the properties of the proposed metal complexes, predict their electronic structures, and investigate potential reaction mechanisms if catalytic activity is discovered. mdpi.comresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,4-dichlorobenzaldehyde

Q & A

Q. What are the optimal synthetic routes for N-(2,4-Dichlorobenzylidene)-M-toluidine?

The compound is synthesized via a Schiff base condensation between 2,4-dichlorobenzaldehyde and m-toluidine. The reaction is catalyzed by acetic acid under reflux conditions, followed by recrystallization from ethanol to yield the pure product. This method ensures high reproducibility and avoids side reactions common in nitro-group-containing analogs .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Mo-Kα radiation, and refinement is carried out with SHELXL, which handles displacement parameters and hydrogen bonding networks effectively. Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are used to validate its purity and structure?

  • FT-IR : Confirms the imine (C=N) stretch at ~1600–1620 cm⁻¹ and absence of aldehyde C=O peaks.
  • NMR : 1^1H NMR shows aromatic proton splitting patterns consistent with substitution patterns (e.g., ortho and para Cl groups).
  • UV-Vis : λmax in ethanol reveals π→π* and n→π* transitions, with transparency >400 nm indicating potential for non-linear optical applications .

Advanced Research Questions

Q. How can computational methods predict the non-linear optical (NLO) properties of this compound?

The Hartree-Fock method with a 6-311G(d,p) basis set calculates hyperpolarizability (β) and dipole moments. For this compound, electron-withdrawing Cl groups enhance intramolecular charge transfer, increasing β values compared to non-halogenated analogs. GAUSSIAN09 is recommended for optimizing geometries and simulating UV-Vis spectra .

Q. What strategies resolve contradictions in crystallographic data refinement?

  • Cross-validate using SHELX (for small-molecule refinement) and WinGX (for data integration and error checking).
  • Check for twinning or disorder using PLATON; apply restraints for flexible substituents (e.g., methyl groups).
  • Compare experimental and theoretical bond lengths/angles from DFT calculations to identify outliers .

Q. How is molecular docking used to study its potential biological activity?

Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Parameterize the ligand with GAFF2 force fields and analyze binding poses for hydrogen bonds with active-site residues (e.g., Lys745, Met793). Free energy calculations (MM-GBSA) rank binding affinities against known inhibitors .

Q. What are the challenges in analyzing hydrogen bonding networks in its crystal lattice?

Use graph-set analysis (e.g., Etter’s notation) to categorize motifs like D (donor) and A (acceptor) patterns. For example, N–H···O and C–H···Cl interactions often form R_2$$^2(8) rings. Software like Mercury (CCDC) visualizes these networks and quantifies their contribution to lattice stability .

Methodological Considerations

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace Cl groups with F, NO2, or OCH3 to modulate electron density.
  • Scaffold Modification : Integrate the benzylidene moiety into heterocyclic systems (e.g., thiazolopyrimidines) to enhance bioactivity.
  • In Silico Screening : Use SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) before synthesis .

Q. What protocols ensure safe handling in laboratory settings?

  • PPE : Use nitrile gloves and fume hoods due to potential mutagenicity (similar to m-toluidine derivatives).
  • Waste Disposal : Quench residual aldehyde with NaHSO3 before aqueous disposal.
  • Storage : Keep in amber vials under inert gas to prevent oxidation of the imine bond .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.